N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S2 and its molecular weight is 435.92. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have shown significant potential in anticancer research. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable anticancer activity against several cancer cell lines. This suggests that structural analogs, including the compound , may also possess anticancer properties that could be explored in future research (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity
Research on N-phenylacetamide derivatives containing arylthiazole moieties has shown promising antibacterial activities. These findings imply that this compound could also be investigated for its antibacterial efficacy, potentially leading to new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
Optoelectronic Properties
Thiazole-based compounds, particularly those incorporating polythiophenes, have been studied for their optoelectronic properties, suggesting potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Given the structural features of this compound, it may offer interesting optoelectronic characteristics worth exploring (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKNBIPIVHLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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